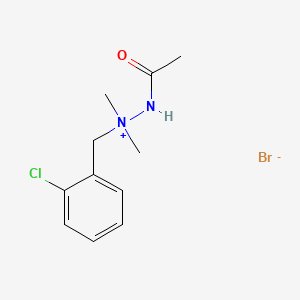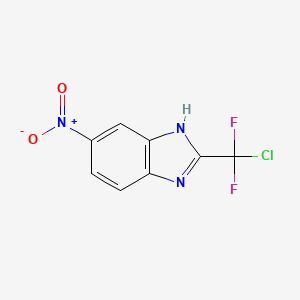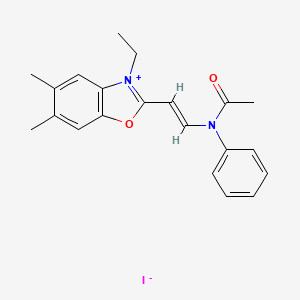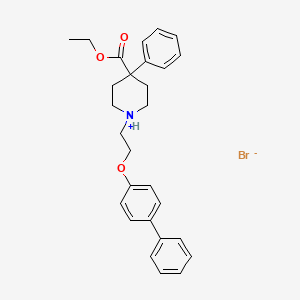![molecular formula C22H30O2S B13737589 4,4'-Thiobis[5-tert-butyl-m-cresol] CAS No. 3818-54-0](/img/structure/B13737589.png)
4,4'-Thiobis[5-tert-butyl-m-cresol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Thiobis[5-tert-butyl-m-cresol] is an organic compound known for its antioxidant properties. It is a white crystalline solid that is soluble in various organic solvents. This compound is widely used in the rubber and plastics industry to prevent oxidation and deterioration of materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis[5-tert-butyl-m-cresol] typically involves the reaction of 2-methyl-4-tert-butylphenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis[5-tert-butyl-m-cresol] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Thiobis[5-tert-butyl-m-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated phenolic compounds
Aplicaciones Científicas De Investigación
4,4’-Thiobis[5-tert-butyl-m-cresol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Widely used as a stabilizer in the rubber and plastics industry to enhance the durability of products
Mecanismo De Acción
The antioxidant properties of 4,4’-Thiobis[5-tert-butyl-m-cresol] are attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Thiobis[6-tert-butyl-m-cresol]
- 4,4’-Thiobis[2-tert-butyl-5-methylphenol]
- Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide
Uniqueness
4,4’-Thiobis[5-tert-butyl-m-cresol] is unique due to its specific substitution pattern on the phenolic rings, which enhances its antioxidant properties. Compared to similar compounds, it offers better stability and effectiveness in preventing oxidative degradation .
Propiedades
Número CAS |
3818-54-0 |
|---|---|
Fórmula molecular |
C22H30O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3 |
Clave InChI |
MHIIENSHBMGNJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)

![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)



